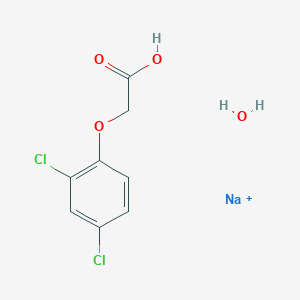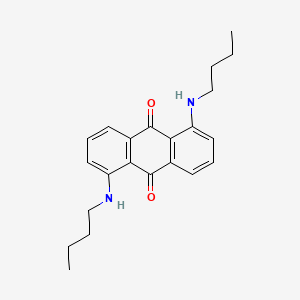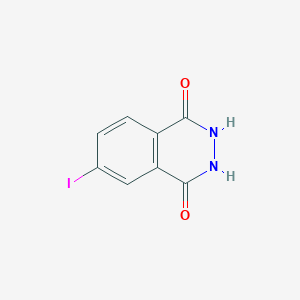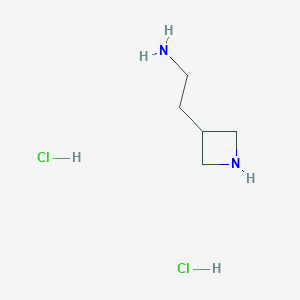
sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate, also known as sodium 2,4-dichlorophenoxyacetate monohydrate, is a synthetic compound widely used in agriculture and plant biology. It is a sodium salt of 2,4-dichlorophenoxyacetic acid, a type of synthetic auxin (plant hormone) that mimics the natural plant hormone indole-3-acetic acid. This compound is primarily used as a herbicide to control broadleaf weeds in various crops .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate can be synthesized through the reaction of 2,4-dichlorophenol with sodium hydroxide. The process involves dissolving 2,4-dichlorophenol in an alcohol solvent and then adding a sodium hydroxide solution. The mixture is heated and stirred to facilitate the reaction, resulting in the formation of sodium 2,4-dichlorophenoxyacetate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of reactors where 2,4-dichlorophenol and sodium hydroxide are combined, followed by crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenoxyacetic acids, while reduction could produce less chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving synthetic auxins.
Biology: The compound is employed in plant biology research to study plant growth and development, as it mimics natural auxins.
Medicine: Research into its potential effects on human health and its use in medical applications is ongoing.
Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds, improving crop yields
Wirkmechanismus
The mechanism of action of sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate involves its role as a synthetic auxin. It is absorbed by plant leaves and transported to the meristematic tissues, where it disrupts normal growth processes. The compound induces uncontrolled cell division and elongation, leading to the death of susceptible plants. It primarily targets the auxin receptors and pathways involved in plant growth regulation .
Vergleich Mit ähnlichen Verbindungen
Sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate is part of a group of synthetic auxins, including:
2,4,5-Trichlorophenoxyacetic acid: Similar in structure but with an additional chlorine atom.
2-Methyl-4-chlorophenoxyacetic acid: Contains a methyl group instead of one of the chlorine atoms.
2-(2-Methyl-4-chlorophenoxy)propionic acid: Features a propionic acid group instead of acetic acid.
Uniqueness
What sets this compound apart is its specific combination of chlorine atoms and its sodium salt form, which enhances its solubility and effectiveness as a herbicide .
Eigenschaften
Molekularformel |
C8H8Cl2NaO4+ |
|---|---|
Molekulargewicht |
262.04 g/mol |
IUPAC-Name |
sodium;2-(2,4-dichlorophenoxy)acetic acid;hydrate |
InChI |
InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1; |
InChI-Schlüssel |
LNSAEWXPCBLGDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-c]pyridine]-2',4(1'H)-dione](/img/structure/B13129186.png)




![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B13129211.png)
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)

![N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine](/img/structure/B13129221.png)

![Dipropan-2-yl[2-(acetylamino)-9h-fluoren-9-yl]phosphonate](/img/structure/B13129232.png)

